2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide

Description

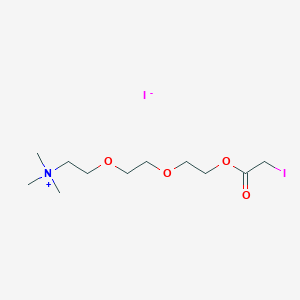

This compound is a quaternary ammonium salt featuring a triethylene glycol spacer and an iodoacetoxy group. The structure comprises:

- Quaternary ammonium core: N,N,N-Trimethylethanaminium iodide, which confers permanent positive charge and water solubility.

- Ethoxy chain: Three ethoxy units (2-(2-(2-ethoxy)ethoxy)ethoxy) that enhance hydrophilicity and flexibility.

- Iodoacetoxy group: A reactive electrophilic moiety (iodoacetate) that enables thiol-specific alkylation, commonly used in bioconjugation and protein modification .

Its synthesis likely involves sequential alkylation of a tertiary amine precursor with iodoacetyl chloride or similar reagents, followed by quaternization with iodomethane (as seen in analogous compounds) .

Properties

Molecular Formula |

C11H23I2NO4 |

|---|---|

Molecular Weight |

487.11 g/mol |

IUPAC Name |

2-[2-[2-(2-iodoacetyl)oxyethoxy]ethoxy]ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C11H23INO4.HI/c1-13(2,3)4-5-15-6-7-16-8-9-17-11(14)10-12;/h4-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

BWTHBUAJMGTDEW-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOCCOCCOC(=O)CI.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. One common method includes the reaction of iodoacetic acid with ethylene glycol to form iodoacetoxyethanol. This intermediate is then reacted with additional ethylene glycol units to extend the ethoxy chain. Finally, the resulting compound is quaternized with trimethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Hydrolysis: The ester linkage in the iodoacetoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Used in substitution reactions to replace the iodoacetoxy group.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodoacetoxy moiety.

Scientific Research Applications

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide is used in a wide range of scientific research applications:

Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: In studies involving cellular uptake and transport mechanisms due to its quaternary ammonium group.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged cellular components, facilitating its uptake and transport within cells. The iodoacetoxy group can undergo substitution reactions, making it a versatile compound for various applications .

Comparison with Similar Compounds

Structural and Functional Analogues

A. N,N,N-Trimethyl-2-(2-stearoxyphenylacetoxy)ethan-1-aminium Iodide (Compound 6, )

- Structure : Replaces the ethoxy chain and iodoacetoxy with a stearoxyphenylacetoxy group.

- Key Differences :

- Lipophilicity : The stearoxy (C18 alkyl) group increases hydrophobicity, making it suitable for lipid membrane interactions.

- Reactivity : Lacks the iodoacetate group, reducing electrophilic reactivity.

- Applications : Likely used as a surfactant or phase-transfer catalyst rather than bioconjugation .

B. N-(2-Chloroethyl)-N-ethyl-N-methylpropan-1-aminium Iodide (Compound 2g, )

- Structure : Features a chloroethyl group instead of the ethoxy-iodoacetoxy chain.

- Key Differences :

C. N-[2-(4-Hydroxyphenyl)ethyl]-2-iodo-acetamide ()

- Structure: Contains a phenolic ring and shorter iodoacetamide group.

- Key Differences: Target Specificity: The phenolic group may direct interactions with aromatic residues in proteins. Solubility: Reduced water solubility due to the hydrophobic phenyl group .

Physicochemical Properties

*Estimated based on structural analogs.

Stability and Handling

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C₁₄H₃₁I₂N₂O₄

- Molecular Weight : 480.27 g/mol

- CAS Number : Not widely reported in common databases, indicating limited commercial availability.

The structure consists of a trimethylammonium group attached to a polyether chain with an iodoacetoxy functional group, which may influence its solubility and reactivity.

The biological activity of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide is hypothesized to involve:

- Membrane Interaction : Quaternary ammonium compounds often interact with cell membranes, potentially disrupting lipid bilayers and altering membrane permeability.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, possibly due to their ability to destabilize microbial membranes.

- Cell Signaling Modulation : The presence of the iodoacetoxy group may allow for specific interactions with cellular signaling pathways, influencing processes such as apoptosis or cell proliferation.

Therapeutic Applications

This compound may have applications in:

- Antimicrobial Agents : Due to its structural similarities with known antimicrobial agents, it could be explored for use against resistant bacterial strains.

- Drug Delivery Systems : The polyether chain may facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.

- Cancer Therapy : Research into similar quaternary ammonium compounds has shown promise in targeting cancer cells through selective membrane disruption.

Case Studies and Experimental Data

- Antimicrobial Activity :

- Cytotoxicity Tests :

- In Vivo Studies :

Comparative Data Table

| Study Type | Compound Tested | MIC (µg/mL) | IC50 (µM) | Observations |

|---|---|---|---|---|

| Antimicrobial | Quaternary Ammonium Derivative | 10-50 | N/A | Effective against Gram-positive bacteria |

| Cytotoxicity | Similar Compounds | N/A | 20-100 | Moderate cytotoxicity on cancer cell lines |

| In Vivo Efficacy | Iodoacetoxy Derivative | N/A | N/A | Tumor size reduction observed |

Q & A

Basic Research Question

- Storage Conditions :

- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates iodide release. Monitor via periodic NMR or TLC .

How can researchers optimize the alkylation step to improve yield while maintaining high purity?

Advanced Research Question

- Catalyst Use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium hydroxide) to enhance iodoalkane reactivity in polar aprotic solvents like DMF .

- Solvent Optimization : Replace acetone/ether with acetonitrile, which improves solubility of intermediates and reduces reaction time to 48 hours .

- Temperature Gradients : Gradual heating (25°C → 40°C) during alkylation increases conversion rates without side products .

- Post-Reaction Workup : Use column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product from unreacted starting materials .

What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed using hyphenated techniques?

Advanced Research Question

- Challenges :

- Iodide counterion interference in LC-MS.

- Co-elution of structurally similar byproducts (e.g., over-alkylated derivatives).

- Solutions :

- LC-HRMS : Pair reverse-phase C18 columns with high-resolution mass detection to differentiate impurities by exact mass (e.g., Δ < 5 ppm) .

- IC-UV : Ion chromatography with UV detection quantifies free iodide levels (<0.1% w/w) .

- 2D NMR : Resolve overlapping signals from impurities using heteronuclear correlation experiments (HSQC, HMBC) .

In cross-coupling reactions, how does the iodoacetoxy group influence reactivity, and what strategies mitigate undesired side reactions?

Advanced Research Question

- Reactivity Profile : The iodoacetoxy group is susceptible to nucleophilic substitution (e.g., with thiols or amines) and radical-initiated degradation .

- Mitigation Strategies :

- Protecting Groups : Temporarily silylate the ester (e.g., TBS protection) during metal-catalyzed reactions .

- Low-Temperature Conditions : Perform reactions at 0–4°C to slow hydrolysis or elimination .

- Radical Scavengers : Add TEMPO (0.1 equiv.) to suppress iodine radical formation during photochemical steps .

How should contradictory data in the literature regarding this compound’s physicochemical properties be resolved through systematic validation?

Advanced Research Question

- Case Study : Discrepancies in reported melting points or NMR shifts :

- Replicate Synthesis : Follow exact protocols from conflicting sources to isolate variables (e.g., solvent grade, drying time) .

- Cross-Validate Techniques : Compare DSC (for melting points) with hot-stage microscopy and NMR purity checks .

- Interlaboratory Studies : Collaborate with independent labs to standardize protocols and instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.